5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole
Overview
Description
5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of naphthalen-1-ylmethanol with 4-nitrobenzyl bromide to form an intermediate, which is then cyclized with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow techniques could be potential approaches for industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole depends on its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but often include interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-1-yloxymethyl)furan-2-carboxylic acid: Shares the naphthalene and oxymethyl groups but differs in the heterocyclic ring.
1-(4-chlorophenyl)-5-(naphthalen-1-yloxymethyl)tetrazole: Contains a tetrazole ring instead of an oxadiazole ring.
Uniqueness
5-(Naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole is unique due to its combination of a naphthalene ring, a nitrophenyl group, and an oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-23(25)16-10-8-14(9-11-16)12-19-21-20(27-22-19)13-26-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWBBGYCYILFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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